molecular formula C10H12ClFO B13247644 3-(2-Chloro-5-fluorophenyl)butan-2-ol

3-(2-Chloro-5-fluorophenyl)butan-2-ol

Cat. No.: B13247644
M. Wt: 202.65 g/mol
InChI Key: PLCXESAAPQLBJZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluorophenyl)butan-2-ol is a secondary alcohol with a substituted phenyl group at the β-position of the butan-2-ol backbone. Its structure features a chlorine atom at the ortho (2nd) position and a fluorine atom at the meta (5th) position on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-6(7(2)13)9-5-8(12)3-4-10(9)11/h3-7,13H,1-2H3

InChI Key

PLCXESAAPQLBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum or Raney nickel . The process involves multiple steps, including vacuumizing, pressurizing with hydrogen, and maintaining specific temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)butan-2-ol is widely used in scientific research due to its unique chemical properties. It is utilized in:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chloro and fluoro groups enhances its reactivity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Molecular Formula Substituents Key Applications/Properties References
3-(2-Chloro-5-fluorophenyl)butan-2-ol C₁₀H₁₁ClF₂O 2-Cl, 5-F on phenyl Hypothesized intermediate in drug synthesis N/A
3-(3-Fluoro-5-methylphenyl)butan-2-ol C₁₁H₁₅FO 3-F, 5-Me on phenyl Research chemical; no specified use
Bitertanol C₂₀H₂₃N₃O₂ Biphenyl-4-yloxy, 1,2,4-triazole Agricultural fungicide (Baycor®)
3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol HCl C₁₄H₁₂ClF₃N₂O·HCl Pyrimidinyl, 2,4-di-F on phenyl Intermediate for Voriconazole (antifungal)

Key Observations :

In contrast, 3-fluoro-5-methylphenyl () combines moderate electron withdrawal (F) with steric hindrance (Me), which may reduce reactivity compared to the target compound . Bitertanol incorporates a bulky biphenyl-oxy group and a triazole ring, enabling fungicidal activity through steric and electronic interactions with fungal enzymes .

Physicochemical Properties: Secondary alcohols like butan-2-ol derivatives generally exhibit lower boiling points than primary analogs due to reduced hydrogen bonding (e.g., butan-2-ol vs. butan-1-ol) . However, halogenated aryl groups increase molecular weight and lipophilicity, likely raising boiling points compared to non-halogenated analogs. The hydrochloride salt in 3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol HCl () enhances water solubility, critical for pharmaceutical formulations .

Functional and Application Differences

Table 2: Functional Group and Application Analysis

Compound Functional Groups Primary Use Mechanism/Notes
Target Compound Chlorofluorophenyl, secondary alcohol Pharmaceutical intermediate (hypothesized) Potential precursor for antifungal agents
Bitertanol Biphenyl-oxy, triazole Fungicide Inhibits ergosterol synthesis in fungi
Voriconazole Intermediate () Pyrimidinyl, difluorophenyl Antifungal drug synthesis Targets fungal cytochrome P450 enzymes

Key Findings :

  • The target compound’s chlorofluoroaryl group is structurally simpler than Bitertanol’s biphenyl-triazole system, suggesting differences in biological target specificity.
  • The pyrimidinyl group in ’s derivative introduces heterocyclic aromaticity, enhancing binding to enzymatic active sites compared to purely aliphatic systems .

Biological Activity

3-(2-Chloro-5-fluorophenyl)butan-2-ol is an organic compound featuring a butanol structure with halogen substituents on a phenyl ring. Its molecular formula is C10H12ClF, and it contains a secondary alcohol group at the second carbon of the butane chain. The presence of chlorine and fluorine enhances its chemical reactivity, making it a compound of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves several chemical transformations, including nucleophilic substitution and reduction processes. These reactions allow for the production of various derivatives that can be explored for biological activity. High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been linked to its potential as a pharmaceutical intermediate. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Properties : Studies suggest that halogenated compounds like this one can inhibit the growth of various bacteria and fungi due to their ability to interact with cellular targets .
  • Anticancer Activity : Compounds with similar substitution patterns have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth .
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, influencing metabolic processes. The halogen substituents enhance binding affinity towards certain biological targets, which is crucial for understanding its effects .

The mechanism of action for this compound involves its interaction with enzymes or receptors within biological systems. The unique substitution pattern on the phenyl ring allows for selective interactions, potentially leading to inhibition or activation of key metabolic pathways. This specificity is essential for developing targeted therapies in drug design.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that similar compounds exhibit significant antimicrobial activity against pathogens such as E. coli and Staphylococcus aureus. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans for structurally related compounds .
  • Anticancer Research : A related study explored the anticancer potential of halogenated phenolic compounds, revealing that these substances could induce apoptosis in specific cancer cell lines, thus highlighting their therapeutic potential in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)Reference
This compoundAntimicrobialTBD
Compound A (similar structure)Antimicrobial0.0048
Compound B (halogenated phenol)AnticancerTBD
Compound C (fluorinated derivative)Enzyme InhibitionTBD

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